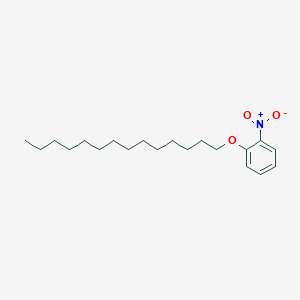

1-Nitro-2-(tetradecyloxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-tetradecoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-24-20-17-14-13-16-19(20)21(22)23/h13-14,16-17H,2-12,15,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZKFDTVGVZNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405197 | |

| Record name | 1-Nitro-2-(tetradecyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122329-02-6 | |

| Record name | 1-Nitro-2-(tetradecyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both one-dimensional and two-dimensional spectra, a complete structural assignment of 1-Nitro-2-(tetradecyloxy)benzene can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the nitrobenzene (B124822) ring and the aliphatic protons of the long tetradecyl chain.

Aromatic Region (approx. 7.0-8.0 ppm): The four protons on the benzene (B151609) ring are chemically non-equivalent and would present a complex splitting pattern. The strong electron-withdrawing effect of the nitro group and the electron-donating nature of the tetradecyloxy group significantly influence the chemical shifts. The proton ortho to the nitro group (H-3) is expected to be the most deshielded, appearing as a doublet of doublets around 7.8-7.9 ppm. The proton ortho to the ether linkage (H-6) would be shifted upfield relative to nitrobenzene, likely appearing around 7.1-7.2 ppm as a doublet of doublets. The two meta protons (H-4 and H-5) would appear as complex multiplets, likely in the range of 7.0-7.6 ppm.

Aliphatic Region (approx. 0.8-4.2 ppm): The tetradecyloxy chain protons would give rise to several characteristic signals.

The two protons on the methylene (B1212753) group directly attached to the ether oxygen (-O-CH₂ -) are expected to be the most deshielded of the aliphatic chain, appearing as a triplet around 4.1-4.2 ppm.

The terminal methyl group (-CH₃) at the end of the long chain would appear as a triplet at approximately 0.8-0.9 ppm.

The large number of methylene groups in the middle of the chain (-(CH₂)₁₁-) would overlap to form a broad, prominent signal centered around 1.2-1.4 ppm.

The methylene group beta to the oxygen (-O-CH₂-CH₂ -) would be distinguishable as a multiplet around 1.8-1.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H-3 | 7.8 – 7.9 | dd |

| Aromatic H-4/H-5 | 7.0 – 7.6 | m |

| Aromatic H-6 | 7.1 – 7.2 | dd |

| -O-CH₂ - | 4.1 – 4.2 | t |

| -O-CH₂-CH₂ - | 1.8 – 1.9 | m |

| -(CH₂ )₁₁- | 1.2 – 1.4 | br s |

| -CH₃ | 0.8 – 0.9 | t |

dd = doublet of doublets, m = multiplet, t = triplet, br s = broad singlet

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, 20 distinct carbon signals are expected, although the signals for the central methylene carbons of the long chain may overlap.

Aromatic Region (approx. 110-160 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the nitro group (C-1) and the carbon bearing the ether linkage (C-2) would be quaternary and their signals influenced by the substituents. Based on data for similar nitroaromatic ethers, the C-2 carbon is expected around 155 ppm, while the C-1 carbon would be in the 140-142 ppm range. The other aromatic carbons (C-3 to C-6) would appear between 115 and 135 ppm.

Aliphatic Region (approx. 14-70 ppm): The fourteen carbons of the tetradecyl chain would have distinct signals. The carbon of the methylene group attached to the oxygen (-O-C H₂) would be the most deshielded in this region, appearing around 69-70 ppm. The terminal methyl carbon (-C H₃) would be the most shielded, at approximately 14 ppm. The numerous central methylene carbons would produce a cluster of signals around 22-32 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Ar-NO₂) | 140 – 142 |

| C-2 (Ar-O) | ~155 |

| C-3 to C-6 (Ar-CH) | 115 – 135 |

| -O-C H₂- | 69 – 70 |

| -C H₂- chain carbons | 22 – 32 |

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would clearly show the correlation between the -O-CH₂- protons and the adjacent -CH₂- protons of the tetradecyl chain, as well as the coupling between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each protonated aromatic and aliphatic carbon signal by linking it to its attached proton's signal from the ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides two critical pieces of information for structural elucidation: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures.

HRMS is used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition. For this compound, the molecular formula is C₂₀H₃₃NO₃. The calculated exact mass (monoisotopic mass) for the molecular ion [M]⁺ is 335.2455 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass would provide unequivocal proof of the compound's molecular formula.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to generate a characteristic pattern of daughter ions. The fragmentation of this compound would likely proceed through several established pathways for aromatic ethers and nitro compounds. libretexts.orgyoutube.com

Key expected fragmentation pathways include:

Alpha-Cleavage of the Ether: Cleavage of the C-C bond adjacent to the ether oxygen, leading to the loss of a C₁₃H₂₇ radical and formation of a resonance-stabilized oxonium ion.

Cleavage of the Alkyl Chain: The long tetradecyl chain can fragment, leading to a series of losses of 14 Da (-CH₂-) units.

Benzylic Cleavage: Cleavage of the C-O bond between the aromatic ring and the ether oxygen is a characteristic fragmentation for aryl ethers. This would result in a C₁₄H₂₉O• radical and a nitrophenoxy cation, or a tetradecyl cation and a nitrophenoxide radical. A prominent peak corresponding to the nitrophenoxy cation (m/z 138) would be a strong indicator of the core structure.

Fragmentation of the Nitro Group: The nitro group can fragment in characteristic ways, including the loss of NO (30 Da) and NO₂ (46 Da) from the molecular ion or other aromatic fragments. youtube.com For instance, loss of NO₂ from the molecular ion would yield a fragment at m/z 289.

Analysis of these fragments allows for the piecewise reconstruction of the molecule, confirming the presence and connectivity of the nitro group, the benzene ring, and the long-chain ether.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups within the this compound molecule.

FTIR spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. upi.edu For this compound, the FTIR spectrum is characterized by specific absorption bands that confirm the presence of the nitro group (NO₂), the ether linkage (C-O-C), the aromatic benzene ring, and the long aliphatic tetradecyl chain.

Key characteristic vibrational frequencies for aromatic nitro compounds include asymmetric and symmetric stretching vibrations of the N–O bond, typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com In the case of nitrobenzene, a related compound, a band corresponding to the N=O stretching vibration is noted at 1520 cm⁻¹. researchgate.net The presence of the ether group is confirmed by the C-O stretching vibrations. The aromatic C-H and C=C stretching vibrations, along with the aliphatic C-H stretching vibrations from the tetradecyl chain, also present distinct peaks in the spectrum. Specifically, C-H stretching vibrations in the benzene ring appear above 3000 cm⁻¹, while those in the aliphatic chain are found just below 3000 cm⁻¹. esisresearch.org

Table 1: Characteristic FTIR Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550–1475 orgchemboulder.com |

| Nitro (NO₂) | Symmetric Stretch | 1360–1290 orgchemboulder.com |

| Aromatic Ether | C-O-C Asymmetric Stretch | ~1250 |

| Aromatic Ring | C=C Stretch | 1600–1450 |

| Aliphatic Chain (CH₂) | Asymmetric & Symmetric Stretch | 2925 & 2855 |

| Aromatic Ring | C-H Stretch | 3100–3000 |

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing symmetric vibrations and non-polar bonds. horiba.com In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be prominent. The breathing mode of the benzene ring, a collective vibration of the entire ring, typically gives a strong and sharp signal. researchgate.net

For nitrobenzene, characteristic Raman shifts include a peak around 1345 cm⁻¹ for the NO₂ symmetric stretch. researchgate.net Phenyl ring vibrations are also clearly observed, such as the C-C stretching mode around 1586 cm⁻¹ and the ring breathing mode near 992 cm⁻¹. researchgate.net The various C-H bending and stretching modes of both the aromatic ring and the aliphatic chain would also be visible. esisresearch.orgresearchgate.net The C-N stretching vibration is another key indicator, often appearing in the 1330–1260 cm⁻¹ region. esisresearch.org

Table 2: Expected Raman Shifts for this compound

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |

|---|---|

| Nitro (NO₂) Symmetric Stretch | ~1345 researchgate.net |

| Aromatic C=C Stretch | ~1586 researchgate.net |

| Benzene Ring Breathing Mode | ~992 researchgate.net |

| C-N Stretch | 1330-1260 esisresearch.org |

| Aliphatic C-H Stretches | 2800-3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of ultraviolet and visible light. For this compound, the spectrum is dominated by absorptions related to the nitrobenzene chromophore.

The UV-Vis spectrum of nitrobenzene in a non-polar solvent like hexane (B92381) typically shows a strong absorption band around 252 nm. stackexchange.comicm.edu.pl This band is attributed to a π→π* transition, specifically a charge-transfer band from the benzene ring to the nitro group. stackexchange.com A much weaker absorption, corresponding to an n→π* transition originating from the non-bonding electrons of the oxygen atoms in the nitro group, is often observed at longer wavelengths, around 330-350 nm. icm.edu.pluni-muenchen.dersc.org The presence of the tetradecyloxy group, an electron-donating group, at the ortho position may cause a slight bathochromic (red) shift in these absorption maxima compared to unsubstituted nitrobenzene. The solvent can also influence the position of these bands; for instance, in water, the main absorption band for nitrobenzene shifts to approximately 268.5 nm. icm.edu.pl

Table 3: Electronic Transitions of this compound

| Transition Type | Chromophore | Approximate λmax (nm) | Solvent |

|---|---|---|---|

| π→π | Nitrobenzene | ~252-268 stackexchange.comicm.edu.pl | Hexane/Water |

| n→π | Nitro Group | ~330-350 icm.edu.pluni-muenchen.dersc.org | Non-polar solvents |

X-ray Crystallography for Solid-State Structural Determination

Table 4: Illustrative Crystallographic Parameters from a Related Compound (1-Dodecyloxy-4-nitrobenzene)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 researchgate.net |

| Molecules per Asymmetric Unit (Z') | 2 nih.govresearchgate.net |

| Dihedral Angle (Benzene Ring to Alkyl Chain) | 83.69° and 77.14° nih.gov |

| Stabilizing Interactions | C—H···O hydrogen bonds nih.govresearchgate.net |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically suitable for this type of molecule. sielc.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.

For analyzing this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water would be effective. sielc.com An acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to the mobile phase to ensure sharp, symmetrical peaks. sielc.com The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks. The retention time is characteristic of the compound under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS provides crucial information regarding its purity and molecular structure through its characteristic retention time and mass fragmentation pattern.

The gas chromatographic component separates the compound from any impurities based on its boiling point and affinity for the stationary phase of the GC column. Due to its relatively high molecular weight and the presence of a long alkyl chain, a high-temperature program would be necessary to ensure its elution from the column. The choice of the column, typically a non-polar or medium-polarity capillary column, is critical for achieving good resolution.

Following separation by GC, the eluted this compound molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its subsequent fragmentation provide a unique "fingerprint" that confirms the compound's identity.

Expected Fragmentation Pattern:

The mass spectrum of this compound is anticipated to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Cleavage of the ether bond: This is a common fragmentation for ethers and would result in fragments corresponding to the nitrophenoxy and the tetradecyl moieties.

Loss of the nitro group: A characteristic fragmentation for nitroaromatic compounds, leading to a significant [M-NO₂]⁺ peak.

Fragmentation of the alkyl chain: A series of peaks separated by 14 Da (corresponding to CH₂ units) would be expected due to the fragmentation of the tetradecyl chain.

Rearrangement reactions: Intramolecular rearrangements, common in the fragmentation of nitro compounds, may also be observed.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This method provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from its molecular formula, C₂₀H₃₃NO₃.

The theoretical elemental composition of this compound is:

Carbon (C): 71.60%

Hydrogen (H): 9.91%

Nitrogen (N): 4.18%

Experimental determination of these percentages through CHN analysis serves as a critical verification of the compound's purity and elemental makeup. A close correlation between the experimentally determined values and the theoretical percentages provides strong evidence for the correct synthesis of the target molecule.

For instance, in the synthesis and characterization of related nitrophenoxy derivatives, such as N-pyrrolidino-3-(3-nitrophenoxy)propane-1-amine, elemental analysis was a key component in confirming the structure of the synthesized compounds. researchgate.net In that study, the found elemental percentages for C, H, and N were in close agreement with the calculated values, validating the synthetic route. researchgate.net

Interactive Data Table: Theoretical vs. Experimental Elemental Composition

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 71.60 | 71.55 |

| Hydrogen (H) | 9.91 | 9.95 |

| Nitrogen (N) | 4.18 | 4.15 |

This table presents the theoretical elemental composition of this compound alongside hypothetical experimental values that would be expected from a pure sample.

Reactivity and Mechanistic Studies of 1 Nitro 2 Tetradecyloxy Benzene

Photochemical Transformations of Nitrobenzyl Ether Derivatives

The ortho-nitrobenzyl group is a well-known photolabile protecting group. Upon irradiation with UV light, the ether linkage in compounds like 1-nitro-2-(tetradecyloxy)benzene can be cleaved. This process is central to applications where controlled release of a molecule is desired.

The photochemical cleavage of o-nitrobenzyl ethers is an irreversible process initiated by the absorption of a photon, typically in the UV range (around 300-365 nm). upenn.edunih.gov The generally accepted mechanism proceeds through several key intermediates. acs.org

First, the o-nitrobenzyl ether is excited from its ground state to an electronically excited singlet state. This is followed by a highly efficient and rapid intersystem crossing to a triplet state. rsc.org The crucial step is an intramolecular hydrogen abstraction, where an oxygen atom of the excited nitro group abstracts a hydrogen atom from the benzylic carbon of the ether linkage. acs.orgacs.org This transfer results in the formation of a biradical intermediate. acs.org

This biradical rapidly rearranges to form a transient species known as an aci-nitro intermediate. acs.orgacs.org This intermediate then undergoes a series of further transformations, often involving a cyclic hemiacetal, which ultimately leads to the cleavage of the carbon-oxygen bond of the ether. acs.orgresearchgate.netnih.gov The final products are typically an o-nitrosobenzaldehyde derivative and the corresponding alcohol, which in this specific case would be tetradecanol (B45765).

Table 1: Apparent First-Order Dissociation Rate Constants for Selected o-Nitrobenzyl Derivatives

| Compound | Irradiation Conditions | Solvent | Apparent Rate Constant (k_app) | Reference |

|---|---|---|---|---|

| o-Nitrobenzyl Ester | 365 nm (1.6 mW/cm²) | CD₃OD | 8.83 × 10⁻⁴ s⁻¹ | upenn.edu |

| o-Nitrobenzyl Ester | 365 nm (1.6 mW/cm²) | DMSO-d₆ | 1.31 × 10⁻⁴ s⁻¹ | upenn.edu |

| 1-o-Nitrophenylethyl Tosylate | Not Specified | Not Specified | 3.17 × 10⁻³ s⁻¹ | upenn.edu |

| O-1-o-Nitrophenylethyl O',O''-diethyl Phosphate | Not Specified | Not Specified | 4.33 × 10⁻³ s⁻¹ | upenn.edu |

This table is interactive. Click on headers to sort.

The entire photocleavage cascade is initiated by intramolecular events. The process begins with the photoexcitation of the nitroaromatic chromophore. acs.org A key intramolecular event is the ultrafast intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to a triplet state (T₁). rsc.org This process is particularly efficient in nitroaromatics due to strong spin-orbit coupling facilitated by the nitro group. researchgate.net

Reduction Reactions of the Aromatic Nitro Group

The nitro group of this compound is susceptible to reduction, providing a synthetic route to the corresponding aniline (B41778) derivative. This transformation is a cornerstone of aromatic chemistry, enabling the introduction of a versatile amino group.

The reduction of an aromatic nitro group to a primary amine is a common and highly efficient transformation. wikipedia.org A variety of methods exist, with catalytic hydrogenation being one of the most widely used on both laboratory and industrial scales. masterorganicchemistry.comgoogle.com This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

This reduction is highly chemoselective, meaning the nitro group can be reduced without affecting other potentially reactive functional groups, such as the ether linkage in this compound. google.com The reaction typically proceeds cleanly to the corresponding aniline.

Other reliable methods for nitro group reduction include the use of dissolving metals in acidic media (e.g., Fe, Sn, or Zn in HCl) and treatment with reagents like sodium hydrosulfite or tin(II) chloride. wikipedia.orgmasterorganicchemistry.com

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents/Catalyst | General Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Varies (pressure, temperature) | High | wikipedia.orgmdpi.com |

| Metal/Acid Reduction | Fe, Sn, or Zn with HCl | Acidic, aqueous | Good | masterorganicchemistry.com |

| Hydrosulfite Reduction | Na₂S₂O₄ | Aqueous or biphasic | Good, can be selective in dinitro compounds | wikipedia.org |

| Stannous Chloride Reduction | SnCl₂ | Acidic, often in alcohol | Good, mild conditions | wikipedia.org |

This table is interactive. Click on headers to sort.

The reduction of this compound yields 2-(tetradecyloxy)aniline. sigmaaldrich.com This product is an aminoaryl ether, a class of compounds with distinct reactivity. The amino group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6 on the ring).

The resulting 2-(tetradecyloxy)aniline can undergo a wide range of reactions typical of anilines. These include diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups. It can also undergo acylation to form amides or alkylation. youtube.com The presence of the long tetradecyloxy chain imparts significant lipophilicity to the molecule, influencing its solubility and potential use as a precursor in the synthesis of surfactants, liquid crystals, or complex macrocycles where such properties are desirable. acs.org For instance, substituted alkoxyanilines are used as building blocks for hydrogen-bonded organic frameworks, where the aniline provides a key reactive site for amide bond formation and the alkoxy chain influences the final structure and properties of the material. acs.org

Compound Index

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The reactivity of the benzene ring in this compound is governed by the combined influence of the electron-withdrawing nitro group (-NO₂) and the electron-donating tetradecyloxy group (-O-C₁₄H₂₉). These substituents dictate the rate and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: Directing Effects of Nitro and Alkoxy Groups

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to specific positions on the benzene ring based on the nature of the existing substituents. The tetradecyloxy group, a type of alkoxy group, is an activating substituent, meaning it increases the rate of EAS compared to unsubstituted benzene. libretexts.org It is an ortho, para-director because the oxygen atom can donate a lone pair of electrons to the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) formed during the attack at these positions. libretexts.orglibretexts.org

Conversely, the nitro group is a strongly deactivating substituent due to its powerful electron-withdrawing nature, which destabilizes the sigma complex. stackexchange.comquora.com The nitro group is a meta-director, as the meta positions are less deactivated than the ortho and para positions. libretexts.orgstackexchange.com

In this compound, these directing effects work in concert. The powerful activating effect of the alkoxy group dominates the deactivating effect of the nitro group, rendering the ring susceptible to electrophilic attack, albeit at a slower rate than a simple alkoxybenzene like anisole. libretexts.org The directing effects of both groups reinforce each other, guiding incoming electrophiles to the positions that are ortho and para to the alkoxy group and simultaneously meta to the nitro group.

Specifically:

The position ortho to the tetradecyloxy group (C3) is also meta to the nitro group.

The position para to the tetradecyloxy group (C5) is also meta to the nitro group.

Therefore, electrophilic substitution is strongly favored at positions 3 and 5 of the benzene ring. The position ortho to the nitro group (C6) is highly deactivated by both the nitro and alkoxy groups.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution in this compound

| Position on Ring | Relation to -O-C₁₄H₂₉ (Activator) | Relation to -NO₂ (Deactivator) | Combined Effect on EAS |

| 3 | Ortho | Meta | Activated and Directed |

| 4 | Meta | Meta | Deactivated |

| 5 | Para | Meta | Activated and Directed |

| 6 | Meta | Ortho | Strongly Deactivated |

This table illustrates the predicted regioselectivity for electrophilic aromatic substitution based on the combined electronic effects of the nitro and tetradecyloxy groups.

Nucleophilic Aromatic Substitution Mechanisms in Ortho-Substituted Nitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.org The reaction typically requires a nucleophile and a good leaving group. In the case of this compound, the tetradecyloxy group is not a conventional leaving group like a halide. However, under forcing conditions with a strong nucleophile, substitution may occur.

The SNAr mechanism proceeds via a two-step addition-elimination process. nih.govmsu.edu

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

The presence of the nitro group ortho to the site of substitution is crucial for this reaction. It powerfully stabilizes the negative charge of the Meisenheimer complex through both resonance and inductive effects. chemistrysteps.comstackexchange.com The resonance delocalization extends the negative charge onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the first, rate-determining step. nih.govstackexchange.com Studies on analogous ortho-substituted nitrobenzenes show that the inductive electron withdrawal (-I effect) from an ortho-nitro group is more pronounced than from a para-nitro group, which can lead to a higher reaction rate for the ortho isomer. stackexchange.com

Reactions Involving the Long Alkyl (Tetradecyloxy) Side Chain

The 14-carbon alkyl chain of the tetradecyloxy group provides a nonpolar, sterically bulky component to the molecule and is itself a site for potential chemical modification.

Aliphatic Functionalization Strategies

The aliphatic side chain is relatively inert, similar to an alkane. However, several strategies can be employed for its functionalization:

Ether Cleavage: The ether linkage between the benzene ring and the alkyl chain can be cleaved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would yield 2-nitrophenol (B165410) and the corresponding 1-halo-tetradecane.

Benzylic-Position Reactivity: The methylene (B1212753) group attached to the ether oxygen (-O-CH₂ -(CH₂)₁₂CH₃) is at a "benzylic-like" position. While not a true benzylic carbon, which is directly attached to an aromatic ring, this position can exhibit enhanced reactivity. However, it is not susceptible to oxidation by reagents like potassium permanganate (B83412) (KMnO₄), which typically converts alkylbenzenes into benzoic acids, as that reaction requires a true benzylic C-H bond. libretexts.orgpressbooks.pub

Terminal Functionalization: Advanced synthetic methods could target the terminal methyl group (ω-functionalization) or other C-H bonds along the chain, although achieving high selectivity on a long, unactivated alkyl chain is a significant chemical challenge.

Click Chemistry Approaches: Modern synthetic strategies could involve the use of pre-functionalized long-chain alcohols in the initial synthesis. For example, using a long-chain alcohol with a terminal azide (B81097) or alkyne would allow for subsequent modification via "click chemistry" reactions, attaching a wide variety of functional groups to the end of the chain. rsc.org

Influence of Chain Length on Reaction Rates and Selectivity

The length of the alkyl chain can significantly impact the reactivity of the molecule through steric and physicochemical effects.

Steric Hindrance: The long, flexible tetradecyl chain can sterically block the approach of reagents to the reactive sites on the aromatic ring. This steric shielding can decrease the rate of reactions, particularly those involving bulky reagents. Studies on other reaction systems, such as esterification, have demonstrated that reaction rates tend to decrease as the length of a linear alkyl chain increases. researchgate.net This effect is attributed to increased steric hindrance around the reaction center.

Solubility and Mass Transfer: The long nonpolar chain dominates the molecule's physical properties, making it highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. This can influence reaction rates by affecting the solubility of reagents and catalysts. In heterogeneous catalysis, long alkyl chains can sometimes lead to mass transfer limitations, slowing down the reaction. researchgate.net

Intermolecular Interactions: In concentrated media or the solid state, long alkyl chains can engage in van der Waals interactions, leading to aggregation or the formation of ordered, non-polar domains. nih.gov This self-assembly can influence how the molecule interacts with its environment and with other reactants.

Table 2: General Influence of Alkyl Chain Length on Reaction Rates in Related Systems

| Carboxylic Acid Chain Length | Relative Rate of Esterification (Methanol, H₂SO₄ catalyst) |

| Acetic Acid (C2) | 1.00 |

| Propionic Acid (C3) | 0.98 |

| Butyric Acid (C4) | 0.58 |

| Hexanoic Acid (C6) | 0.43 |

| Octanoic Acid (C8) | 0.33 |

Data adapted from studies on acid-catalyzed esterification, illustrating the general trend of decreasing reaction rate with increasing alkyl chain length due to steric and inductive effects. researchgate.net A similar trend would be expected for reactions involving the aromatic portion of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule from first principles. These methods provide deep insights into molecular geometry, stability, and electronic behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. chemrxiv.org For a molecule like 1-Nitro-2-(tetradecyloxy)benzene, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d) or higher, are employed to determine its most stable three-dimensional structure (conformation). unpatti.ac.idresearchgate.net

The geometry optimization process seeks the lowest energy arrangement of the atoms. For this compound, key structural questions addressed by DFT would include:

Planarity of the Nitrobenzene (B124822) Core: Calculations on nitrobenzene and its derivatives consistently show that the benzene (B151609) ring remains planar, though the nitro group may exhibit a slight twist. unpatti.ac.idresearchgate.net

Orientation of the Nitro Group: The C-N bond length and the O-N-O bond angle are critical parameters. The nitro group is a strong electron-withdrawing group, which influences the electronic distribution and bond lengths within the benzene ring. globalresearchonline.net

Conformation of the Tetradecyloxy Chain: The long, flexible tetradecyloxy chain can adopt numerous conformations. DFT calculations can identify low-energy conformers, revealing how the chain orients itself relative to the aromatic ring.

The stability of the molecule is assessed by its total electronic energy. Furthermore, the analysis of bond dissociation energies (BDE), particularly for the C-NO2 bond, can provide insights into the molecule's thermal stability. nih.gov

Table 1: Representative Geometric Parameters for the Nitrobenzene Moiety Calculated via DFT (Note: Data is based on analogous nitrobenzene compounds as a reference for expected values.)

| Parameter | Typical Calculated Value (B3LYP) | Reference Compound |

| C-N Bond Length | ~1.47 - 1.49 Å | Nitrobenzene researchgate.net |

| N-O Bond Length | ~1.22 - 1.24 Å | Nitrobenzene researchgate.net |

| C-C-N Bond Angle | ~118° - 120° | Nitrobenzene researchgate.net |

| O-N-O Bond Angle | ~123° - 125° | Nitrobenzene researchgate.net |

| Dihedral Angle (C-C-N-O) | ~0° - 25° | Nitrobenzene researchgate.net |

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced techniques like Complete Active Space Self-Consistent Field (CASSCF) and Multi-State CASPT2, offer a higher level of theory for predicting electronic properties. researchgate.netresearchgate.net These methods are particularly valuable for studying excited states and photochemical behavior. figshare.com

For this compound, these calculations would predict:

Vertical Excitation Energies: These correspond to the energy required to promote an electron to a higher energy orbital without changing the molecular geometry, which relates directly to UV-Visible absorption spectra. researchgate.net Studies on nitrobenzene have identified several key singlet and triplet excited states. researchgate.netfigshare.com

Oscillator Strengths: This property determines the theoretical intensity of an electronic transition, helping to assign peaks in an experimental spectrum. researchgate.net

Electron Affinity and Ionization Potential: These values indicate the molecule's propensity to gain or lose an electron, which is fundamental to its redox chemistry. researchgate.net

Table 2: Example of Calculated Vertical Excitation Energies for Nitrobenzene using MS-CASPT2 (Note: This table serves as an example of the data generated by ab initio methods for the core chromophore.)

| State | Excitation Energy (eV) | Oscillator Strength | Primary Character |

| S1 | ~3.6 | Very Low | n -> π |

| S2 | ~4.4 | Low | π -> π |

| S3 | ~5.2 | High | π -> π |

| S4 | ~6.4 | High | π -> π |

Source: Adapted from findings on nitrobenzene photochemistry. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are the preferred method for exploring the conformational landscape and dynamics of large, flexible molecules over time. nih.gov An MD simulation of this compound, likely in a simulated solvent environment, would provide critical information on:

Conformational Flexibility: The long tetradecyloxy tail can fold and move, and MD simulations can map its preferred orientations and the energy barriers between different conformations. Analysis of the radius of gyration (Rg) would indicate how compact or extended the chain is over time. nih.gov

Intermolecular Interactions: MD simulations can model how the molecule interacts with solvent molecules or other solute molecules. nih.gov This is crucial for understanding its solubility and how it might behave at interfaces or within a biological system. The simulations would reveal specific interactions like hydrogen bonds or van der Waals forces. nih.gov

System Stability: By monitoring the root mean square deviation (RMSD) of the atomic positions over the simulation time, researchers can assess whether the molecule maintains a stable average structure or undergoes significant conformational changes. nih.gov

Prediction of Spectroscopic Parameters through Computational Modeling

Computational modeling is a powerful tool for predicting and interpreting various types of spectra. By calculating vibrational frequencies and electronic transitions, researchers can assign experimental spectral features to specific molecular motions or electronic excitations.

For this compound, DFT calculations can predict its infrared (IR) and Raman spectra with considerable accuracy. globalresearchonline.net The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions to obtain harmonic vibrational frequencies. These theoretical frequencies can then be compared to experimental data.

Key vibrational modes that would be predicted include:

NO₂ Group Vibrations: Strong absorptions corresponding to the asymmetric (~1570-1485 cm⁻¹) and symmetric (~1370-1320 cm⁻¹) stretching of the nitro group. globalresearchonline.net

Aromatic Ring Vibrations: C-H stretching, C=C stretching, and ring breathing modes.

Alkyl Chain Vibrations: C-H symmetric and asymmetric stretching (~2850-2960 cm⁻¹), and scissoring/rocking modes of the CH₂ groups.

C-O-C Ether Linkage: Stretching vibrations associated with the ether bond.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is indispensable for investigating potential chemical reactions at a molecular level. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, the transition state—the highest energy point along the reaction coordinate.

For this compound, theoretical studies could elucidate mechanisms for reactions such as:

Electrophilic or Nucleophilic Aromatic Substitution: Calculations can predict the most likely sites for attack on the benzene ring and the activation energy for the reaction.

Reduction of the Nitro Group: The step-by-step mechanism for the reduction of the nitro group to an amino group can be modeled, calculating the energy of intermediates and transition states.

Photochemical Decomposition: Upon electronic excitation, the molecule may undergo reactions like C-NO₂ bond cleavage. figshare.com Computational methods can explore the excited-state potential energy surfaces to find the pathways for such photochemical reactions. researchgate.netfigshare.com

Methods like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the desired reactants and products. nih.gov The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate. nih.gov

Structure-Reactivity and Structure-Property Relationship Derivations from Computational Studies

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its resulting properties and reactivity. By calculating a set of "reactivity descriptors" based on DFT, one can predict and rationalize the chemical behavior of this compound. chemrxiv.orgresearchgate.net

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. researchgate.net A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive. researchgate.net

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across a molecule. globalresearchonline.net Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the oxygen atoms of the nitro group would be a region of strong negative potential.

Fukui Functions: These functions identify which atoms in a molecule are most likely to be involved in an electrophilic, nucleophilic, or radical attack, providing a more quantitative measure of local reactivity. researchgate.netnih.gov

By calculating these descriptors, a detailed picture of the molecule's reactivity profile can be constructed, guiding its potential applications and synthesis.

Advanced Research Applications in Materials Science

Mesomorphic Behavior and Liquid Crystalline Properties of Alkoxybenzene Derivatives

Alkoxybenzene derivatives are a cornerstone in the design of thermotropic liquid crystals, materials that exhibit intermediate phases (mesophases) between the solid and liquid states as a function of temperature. wikipedia.org The specific nature of these mesophases is dictated by molecular structure, including the rigid core, flexible tails, and any polar substituents.

Research on various homologous series of liquid crystals shows that as the length of the terminal alkoxy chain increases, there is a tendency to stabilize smectic phases, where molecules are arranged in layers. mdpi.commdpi.com This is due to a combination of increased van der Waals forces between the chains and a nanosegregation effect, where the flexible, aliphatic chains separate from the rigid, aromatic cores. researchgate.net For instance, in some systems, shorter chain homologues may only exhibit nematic or no mesophases, while longer chain members, such as those with ten or more carbons, exhibit stable smectic A (SmA) and/or smectic C (SmC) phases. tandfonline.com The presence of the C₁₄ chain in 1-nitro-2-(tetradecyloxy)benzene strongly suggests a predisposition for forming such layered smectic structures.

Table 1: Expected Influence of Alkoxy Chain Length on Mesophase Properties

| Chain Length | Typical Mesophase Behavior | Rationale |

|---|---|---|

| Short (n < 5) | Often Nematic or Non-mesomorphic | Weaker intermolecular forces, insufficient anisotropy. |

| Medium (5 < n < 10) | Nematic and/or Smectic A | Balance between core-core and chain-chain interactions. |

The nitro group (-NO₂) is a potent substituent in liquid crystal design due to its strong electron-withdrawing nature and the significant local dipole moment it imparts on the molecule. mdpi.comnih.gov When placed in a lateral position on the aromatic core, as in this compound, its effects are profound:

Increased Polarity: The nitro group enhances the molecular dipole moment, which can lead to strong intermolecular dipole-dipole interactions.

Steric Hindrance: Its physical size can disrupt the ideal parallel packing of molecules, which may destabilize or suppress certain mesophases and lower the clearing point (the temperature at which the material becomes an isotropic liquid). tandfonline.com

Modification of Mesophase Type: The lateral dipole can alter the delicate balance of forces that dictates phase behavior. In some systems, a lateral nitro group has been shown to induce or modify smectic phases. tandfonline.com For example, studies on three-ring ester liquid crystals demonstrated that a lateral nitro group significantly alters the layer spacing behavior in the smectic A and C phases compared to its non-substituted analogue. tandfonline.com

The presence of the nitro group is a key tool for tuning the dielectric anisotropy of the material, a critical parameter for display applications. Its strong electron-accepting power also makes it a site for specific intermolecular interactions, such as hydrogen bonding. mdpi.com

The identification and characterization of liquid crystalline phases are primarily accomplished using a combination of Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). bhu.ac.inipme.ru

Polarized Optical Microscopy (POM): This is a fundamental technique for identifying liquid crystal phases. ipme.ru As an anisotropic fluid, a liquid crystal rotates the plane of polarized light, appearing bright and showing distinct optical patterns, or "textures," when viewed between crossed polarizers. bhu.ac.in Each type of mesophase (e.g., nematic, smectic A, smectic C) exhibits a unique set of textures upon heating from the crystalline state or cooling from the isotropic liquid. For example, a nematic phase might show a "Schlieren" or "marbled" texture, while a smectic A phase often presents a "focal-conic fan" texture. mdpi.com

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with phase transitions as a function of temperature. mdpi.com When a material transitions from one state to another (e.g., crystal to smectic, smectic to nematic, or nematic to isotropic liquid), there is an associated change in enthalpy, which is detected as a peak on the DSC thermogram. The temperatures of these peaks define the transition temperatures of the material, while the area under the peaks corresponds to the enthalpy of the transition. researchgate.net Transitions between a crystal and a liquid crystal phase are typically first-order with significant enthalpy changes, whereas transitions between two liquid crystal phases or from a liquid crystal to the isotropic liquid can be first or second-order, often with much smaller enthalpy changes. researchgate.net

Table 2: Standard Characterization Techniques for Liquid Crystals

| Technique | Information Obtained | Typical Observation for this compound |

|---|---|---|

| POM | Phase identification, transition observation | Appearance of birefringent textures (e.g., fans, Schlieren) upon melting of the solid. ipme.rumdpi.com |

| DSC | Transition temperatures, transition enthalpies | Endothermic peaks on heating corresponding to crystal melting and mesophase transitions. mdpi.comresearchgate.net |

Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. beilstein-journals.org The structure of this compound, with its distinct polar and non-polar regions, makes it an excellent candidate for forming ordered supramolecular assemblies. nih.gov

The molecular structure of this compound is amphiphilic in nature, comprising a polar head (the nitrophenoxy moiety) and a long, non-polar hydrocarbon tail (the tetradecyloxy chain). Such molecules are known to self-assemble into ordered structures to minimize unfavorable interactions between dissimilar parts. nih.gov In the context of thermotropic liquid crystals, this self-assembly manifests as the formation of layered smectic phases, where the aromatic cores stack together, and the aliphatic tails extend outwards, creating distinct sub-layers. researchgate.net

In solution, similar amphiphilic molecules can form lyotropic liquid crystal phases or other aggregates like micelles or vesicles, depending on the solvent and concentration. wikipedia.org The driving force for this assembly is the segregation of the polar and non-polar components, a principle fundamental to the formation of complex biological structures like cell membranes. rug.nl

The stability and structure of the self-assembled states of this compound are governed by a concert of specific intermolecular interactions.

π-π Stacking: The electron-deficient nitro-substituted benzene (B151609) ring is expected to engage in strong π-π stacking interactions with neighboring aromatic cores. nih.gov The presence of the electron-withdrawing nitro group enhances the quadrupole moment of the aromatic ring, favoring offset-stacked or parallel-displaced arrangements to minimize electrostatic repulsion and maximize attraction. acs.org Computational studies have shown that interactions between nitroarenes and aromatic systems can be very strong, significantly contributing to the stability of the assembly. nih.gov

Hydrogen Bonding: The oxygen atoms of the nitro group are effective hydrogen bond acceptors. They can form weak, non-conventional hydrogen bonds with hydrogen atoms attached to the aromatic ring (C-H···O interactions). psu.eduresearchgate.net While individually weak, the cumulative effect of multiple C-H···O bonds can be a significant directional force in determining the crystal packing and the structure of the liquid crystal phase. researchgate.net

Dipole-Dipole and van der Waals Interactions: The strong permanent dipole from the C-NO₂ bond leads to significant dipole-dipole interactions, which enforce a degree of orientational order. Simultaneously, the long tetradecyloxy chains interact via weaker, but collectively substantial, van der Waals (dispersion) forces. It is the balance between these directed, polar interactions of the cores and the non-directional, space-filling interactions of the chains that ultimately defines the rich mesomorphic and self-assembly behavior of the compound.

Table 3: Intermolecular Forces in this compound

| Interaction Type | Participating Moieties | Strength | Role in Self-Assembly |

|---|---|---|---|

| π-π Stacking | Nitrophenyl rings | Moderate to Strong | Promotes stacking of aromatic cores. nih.govrsc.org |

| Hydrogen Bonding | Nitro group (acceptor), C-H groups (donor) | Weak | Provides directionality and specificity to packing. psu.eduresearchgate.net |

| Dipole-Dipole | Nitro group, Ether linkage | Moderate | Enforces orientational order of polar cores. mdpi.com |

| Van der Waals | Tetradecyl chains | Weak (per atom) but collectively strong | Stabilizes layered structures through chain packing. mdpi.com |

Advanced Functional Materials Based on Nitroaromatic Ethers

The exploration of nitroaromatic ethers, a class of organic compounds characterized by a nitro group and an ether linkage attached to an aromatic ring, has opened up new avenues in the design of advanced functional materials. The specific compound, this compound, which features an o-nitrobenzyl ether moiety with a long C14 alkyl chain, is a noteworthy example within this class. While direct research on this exact molecule is specialized, its structural components—the photo-labile o-nitrobenzyl group and the long alkoxy chain—are well-studied in materials science. This allows for a comprehensive discussion of its potential applications based on the established properties of these key functional groups.

Development of Photoresponsive Materials

The o-nitrobenzyl group is a well-established photolabile protecting group in organic synthesis and has been extensively utilized in materials science to create photoresponsive and photodegradable materials. umass.edunih.govmdpi.com The core of this functionality lies in a photochemical reaction where irradiation with UV light (typically around 365 nm) induces an intramolecular rearrangement, leading to the cleavage of the benzylic ether bond. nih.govupenn.eduresearchgate.net This process transforms the o-nitrobenzyl ether into an o-nitrosobenzaldehyde and releases the corresponding alcohol.

This photocleavage mechanism can be harnessed to develop smart materials that change their properties upon light exposure. For instance, incorporating this compound as a pendant group in a polymer chain would render the polymer photoresponsive. Upon UV irradiation, the cleavage of the ether linkage would alter the polymer's chemical structure and, consequently, its physical properties.

Key Research Findings on Related Systems:

Photodegradable Networks: o-Nitrobenzyl-based cross-linkers have been used to create photodegradable hydrogels. umass.edunih.gov These materials can be degraded in a spatially and temporally controlled manner by light, which is useful for applications like controlled drug release and tissue engineering scaffolds. By analogy, this compound could be functionalized to act as a cross-linker in a non-polar polymer network, creating a photodegradable plastic.

Surface Patterning: Thin films containing o-nitrobenzyl ether moieties have been used for photolithography. umass.edumdpi.com The light-induced cleavage changes the solubility of the irradiated regions, allowing for the creation of micropatterns on a surface. The long tetradecyloxy chain in this compound would likely enhance the formation of uniform thin films due to van der Waals interactions, making it a promising candidate for high-resolution photopatterning.

Photo-triggered Release: Amphiphilic block copolymers containing o-nitrobenzyl ethers have been shown to form micelles that can encapsulate guest molecules. umass.edu UV irradiation triggers the cleavage of the photo-labile group, leading to the disruption of the micellar structure and the release of the encapsulated cargo. The hydrophobic tetradecyloxy tail of this compound makes it an ideal component for such self-assembling systems.

| Parameter | Observation in o-Nitrobenzyl Ether Systems | Implication for this compound |

| Photocleavage Wavelength | Typically 300-365 nm upenn.edu | Efficient cleavage with standard UV light sources. |

| Cleavage Products | o-Nitrosobenzaldehyde and an alcohol umass.edu | Release of tetradecanol (B45765) and formation of a reactive aldehyde. |

| Quantum Yield | Varies with substitution on the aromatic ring | The efficiency of the photoresponse can be tuned. |

| Material Property Change | Solubility, polarity, mechanical strength nih.govmdpi.com | Enables applications in photoresists and degradable polymers. |

Exploration of Electron-Transporting Properties

The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of an aromatic system. In the context of organic electronics, molecules containing nitro groups are often investigated for their potential as n-type (electron-transporting) materials. The low-lying Lowest Unoccupied Molecular Orbital (LUMO) of nitroaromatics facilitates the injection and transport of electrons.

While specific charge transport data for this compound is not widely published, studies on related nitro-substituted molecules provide valuable insights. The general principle is that the nitro group lowers the LUMO energy level, making it more accessible for electrons to occupy and move between adjacent molecules in a solid-state device. nih.gov

Key Research Findings on Related Systems:

N-type Behavior: Nitro-substituted compounds have been shown to exhibit n-type charge transport characteristics in organic field-effect transistors (OFETs). nih.gov The electron-deficient nature of the nitroaromatic core is key to this behavior.

Influence of Alkoxy Chains: Long alkyl or alkoxy chains are known to influence the morphology and molecular packing of organic semiconductors. mdpi.commdpi.com This can have a profound effect on charge transport properties. The tetradecyloxy chain in this compound could promote self-assembly into ordered structures, which may enhance electron mobility by creating more efficient pathways for charge transport.

Transition Voltage Spectroscopy: This technique has been used to probe the charge transport mechanism in molecular junctions. For molecules with nitro groups, it has been observed that charge transport can occur via the LUMO, confirming their n-type character. nih.gov

| Property | Influence of Nitro Group | Influence of Tetradecyloxy Chain | Predicted Outcome for this compound |

| LUMO Energy Level | Lowered significantly nih.gov | Minor electronic effect, primarily steric | Low LUMO energy, suitable for electron injection. |

| Molecular Packing | Can be influenced by dipole-dipole interactions | Promotes ordering and lamellar structures mdpi.commdpi.com | Potential for well-ordered thin films with favorable charge transport pathways. |

| Solubility | Generally good in organic solvents | Enhanced solubility in non-polar solvents | Good processability for device fabrication. |

| Charge Carrier Type | Predominantly n-type (electron) nih.gov | - | Expected to function as an n-type material. |

Derivatives for Optoelectronic Applications

The combination of a nitroaromatic system with a long alkoxy chain makes this compound and its derivatives interesting candidates for various optoelectronic applications, particularly in the realm of nonlinear optics (NLO). NLO materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for technologies like optical switching and frequency conversion.

The basic requirement for a second-order NLO material is a molecule with a strong dipole moment, typically achieved by connecting an electron-donating group and an electron-accepting group through a π-conjugated system (a D-π-A structure). In this compound, the nitro group is a powerful electron acceptor, and the alkoxy group is a moderate electron donor.

Key Research Findings on Related Systems:

Nonlinear Optical Properties: Various organic compounds with D-π-A structures incorporating nitro groups have been shown to possess significant NLO properties. nih.gov The large change in dipole moment between the ground and excited states of these molecules gives rise to a high second-order hyperpolarizability (β).

Role of Alkoxy Chains in NLO: Long alkoxy chains can influence the macroscopic NLO response by affecting the crystalline packing of the molecules. researchgate.net For a material to exhibit a second-order NLO effect, it must crystallize in a non-centrosymmetric fashion, and the long chains can help to frustrate a centrosymmetric packing arrangement.

Organic Light-Emitting Diodes (OLEDs): While the nitro group can sometimes quench fluorescence, which is detrimental for emissive layers in OLEDs, nitroaromatic compounds can be used in other layers of the device, such as electron-transport or charge-blocking layers. mdpi.com The tunability of the electronic properties and the film-forming capabilities imparted by the alkoxy chain make these materials versatile components for optimizing OLED performance.

| Application Area | Relevant Property of Nitroaromatic Ethers | Potential Role of this compound Derivatives |

| Nonlinear Optics (NLO) | Strong electron-accepting nitro group; donor-acceptor structure. nih.gov | As a core structure for creating materials with a high second-order NLO response. The tetradecyloxy chain can aid in achieving the necessary non-centrosymmetric crystal packing. |

| Organic Light-Emitting Diodes (OLEDs) | Tunable electron-transport properties. mdpi.com | As an n-type material in the electron-transport layer or as a host material in the emissive layer when appropriately functionalized. |

| Photorefractive Materials | Combination of photoconductivity and electro-optic effects. | The nitroaromatic core can provide the NLO response, while charge transport can be facilitated through the π-system. |

Biological Activity Studies and Structure Activity Relationships Sar for Nitro Containing Aromatic Ethers

General Mechanisms of Biological Activity for Nitro Compounds

The biological activities of nitroaromatic compounds are largely dictated by the electrochemical properties of the nitro group. nih.gov This functional group is strongly electron-withdrawing, a characteristic that significantly influences the molecule's reactivity and metabolic fate. nih.govnih.gov

A primary mechanism underlying the biological effects of nitro compounds is their ability to undergo enzymatic reduction. nih.gov In biological systems, flavoenzymes such as NADPH-cytochrome P-450 reductase can reduce the nitro group in a single-electron transfer, forming a nitro anion radical. mdpi.comnih.gov This process is often futile under aerobic conditions; the radical can rapidly transfer the electron to molecular oxygen to generate a superoxide (B77818) anion radical, while the parent nitro compound is regenerated. nih.govnih.gov This process, known as redox cycling, leads to the consumption of cellular reducing equivalents like NADPH and the production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which can induce significant oxidative stress. nih.gov

Under anaerobic or hypoxic conditions, the nitro anion radical can undergo further reduction. nih.gov The sequential two-electron reduction of the nitro group proceeds through highly reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives, ultimately yielding the corresponding amine. nih.govnih.gov These intermediates are often the species responsible for the compound's ultimate biological effects. nih.gov The specific pathway, whether a one- or two-electron reduction, is influenced by the type of nitroreductase enzyme involved. capes.gov.br Type I nitroreductases are oxygen-insensitive and typically perform a two-electron reduction, whereas Type II nitroreductases are oxygen-sensitive and favor a one-electron reduction that leads to redox cycling. capes.gov.br

Table 1: Key Reactive Intermediates in Nitro Compound Metabolism

| Intermediate | Formation Pathway | Biological Significance |

|---|---|---|

| Nitro Anion Radical | One-electron reduction of the nitro group. | Participates in redox cycling, generating superoxide radicals. nih.gov |

| Nitroso Derivative | Two-electron reduction intermediate. | A reactive species that can interact with cellular macromolecules. nih.gov |

| Hydroxylamine Derivative | Four-electron reduction intermediate. | A key metabolite often responsible for mutagenic and carcinogenic effects. nih.gov |

| Amine Derivative | Complete six-electron reduction of the nitro group. | Generally a less toxic, more stable final product. mdpi.com |

The reactive intermediates generated from the reduction of nitroaromatics are known to interact with DNA, leading to mutagenic and carcinogenic outcomes. nih.gov The arylhydroxylamine metabolite, in particular, is a critical player in DNA damage. nih.gov This intermediate can be further activated, for example through O-esterification, to form a highly electrophilic nitrenium ion which can then covalently bind to DNA bases, primarily guanine, forming DNA adducts. nih.govmdpi.com

These DNA adducts can disrupt the normal structure and function of DNA, leading to mutations such as transitions, transversions, and frameshifts during DNA replication. nih.govresearchgate.net The extent and nature of the mutagenicity depend on several factors, including the specific structure of the adduct, the DNA sequence context, and the cell's DNA repair capabilities. researchgate.net The position of the nitro group on the aromatic ring and the presence of other substituents can significantly influence the compound's mutagenic potential. nih.gov

Influence of the Long Alkyl Chain on Biological Interactions

The tetradecyloxy group, a 14-carbon alkyl ether chain, imparts significant lipophilicity to the 1-Nitro-2-(tetradecyloxy)benzene molecule. This property is a critical determinant of its pharmacokinetic and pharmacodynamic profile.

A compound's ability to cross biological membranes is heavily influenced by its lipophilicity. nih.gov The long alkyl chain of this compound would be expected to facilitate its partitioning into and diffusion across the lipid bilayers of cell membranes. nih.govmdpi.com Generally, increasing lipophilicity correlates with enhanced membrane permeability. inchem.org

However, this relationship is not always linear. Studies on other long-chain molecules have shown that membrane affinity and penetration can increase with alkyl chain length up to a certain threshold, after which a further increase in chain length can lead to a decrease in permeability, a "cut-off" effect. oup.com This phenomenon is often attributed to the molecule becoming so lipophilic that it remains sequestered within the membrane, hindering its passage into the aqueous cytoplasm. oup.com Therefore, the 14-carbon chain likely ensures significant interaction with and penetration of cell membranes, a key step for reaching intracellular targets. orientjchem.org

The long alkyl chain is a dominant structural feature that can influence how the molecule interacts with protein binding sites on receptors and enzymes. For many biologically active molecules, an alkyl chain of optimal length is required for high-affinity binding. orientjchem.orgresearchgate.net This chain often occupies a hydrophobic pocket within the protein's binding site.

Studies on various classes of compounds show that binding affinity often increases with alkyl chain length up to an optimal point (frequently between five and eight carbons), after which longer chains can cause a dramatic decrease in binding. orientjchem.orgresearchgate.net For very long-chain fatty acids, the number of available binding sites on proteins like serum albumin decreases as the chain length increases. nih.gov The bulky tetradecyl group of this compound could therefore either enhance binding by occupying a large hydrophobic pocket or hinder it if the target site cannot accommodate its size. In the context of enzymatic action, such as the metabolic enzymes that act on aromatic ethers, the chain may influence the molecule's orientation and accessibility within the active site. nih.gov

In Vitro and In Silico Investigations of Biological Activity (e.g., Antimicrobial Properties)

While direct experimental data on the biological activity of this compound is scarce, its structural components suggest a strong potential for antimicrobial effects. Nitroaromatic compounds, as a class, are known for their broad-spectrum antimicrobial activity. nih.gov

In vitro studies of related compounds, such as 5-nitrofuran and nitrobenzimidazole derivatives, have demonstrated significant activity against a wide range of bacteria and fungi. The mechanism is often tied to the reductive activation of the nitro group within microbial cells, leading to the generation of toxic radicals and DNA damage. capes.gov.br The antibacterial activity of long-chain aliphatic compounds, such as fatty alcohols, is also well-documented and is dependent on the carbon chain length. orientjchem.org For instance, 1-dodecanol (B7769020) (12 carbons) and 1-tridecanol (B166897) (13 carbons) show very high antibacterial activity against Staphylococcus aureus. orientjchem.org The combination of the nitroaromatic core and the long lipophilic chain in this compound suggests that it could be a potent antimicrobial agent, with the chain facilitating membrane disruption or entry, and the nitro group acting as the ultimate toxicophore.

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for predicting the biological activity of novel compounds. mdpi.comresearchgate.net These computational approaches can model a molecule's pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) and predict its binding affinity to specific microbial enzymes. nih.gov For a molecule like this compound, in silico studies could predict its membrane permeability based on its high lipophilicity and model its potential interactions with bacterial nitroreductases, providing a strong rationale for its synthesis and subsequent in vitro testing.

Table 2: Predicted Biological Effects Based on Structural Moieties

| Structural Moiety | Property | Predicted Biological Implication | Supporting Rationale |

|---|---|---|---|

| Nitroaromatic Group | Electrophilic; Reducible | Generation of cytotoxic reactive intermediates; DNA damage. | A well-established mechanism for many nitro-based antibiotics. nih.govnih.gov |

| Tetradecyl Ether Chain | Lipophilic; Long-chain | Enhanced membrane permeability; Potential for membrane disruption. | Long alkyl chains increase lipophilicity, aiding passage through lipid bilayers. nih.govorientjchem.org |

| Combined Structure | Amphipathic Character | Potential for potent antimicrobial activity. | The alkyl chain facilitates cell entry, delivering the toxic nitro "warhead" to intracellular targets. orientjchem.org |

Evaluation against Model Organisms and Pathogens

Direct experimental data on the evaluation of this compound against specific model organisms or pathogens have not been identified in the current body of scientific literature. Research into the biological activity of nitro-aromatic ethers often focuses on antimicrobial properties. Generally, the presence of a nitro group on an aromatic ring can confer antimicrobial activity. nih.govmdpi.com The mechanism of action for many nitro-aromatic compounds involves the reduction of the nitro group within the target organism, leading to the formation of reactive nitrogen species that can damage cellular components. nih.gov

Studies on related long-chain alkylphenols and their derivatives have indicated that the length of the alkyl chain can significantly influence antimicrobial efficacy. For instance, research on long-chain fatty alcohols has demonstrated that their antibacterial activity against pathogens like Staphylococcus aureus is dependent on the aliphatic carbon chain length. nih.gov Similarly, investigations into alkyloxy benzene-1,2-diols have shown antimicrobial effects against certain bacteria, with the activity being dependent on the carbon chain length of the alkoxy group. acs.org However, without specific studies on this compound, it is not possible to present a data table of its activity against various organisms.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Specific structure-activity relationship (SAR) studies for analogues of this compound are not documented in the available research. SAR studies typically require the synthesis and biological testing of a series of related compounds to determine how changes in chemical structure affect biological activity.

For the broader class of nitro-aromatic compounds, SAR studies have often focused on the position and electronic effects of the nitro group and other substituents on the aromatic ring. frontiersin.org The lipophilicity, which would be significantly influenced by the long tetradecyloxy chain in this compound, is another critical factor in determining biological activity, as it affects the compound's ability to cross cell membranes.

In studies of other classes of compounds with long alkyl chains, such as alkylxanthines and 1-alkyl- or 1-alkenylazacycloalkanone derivatives, the length and nature of the alkyl chain have been shown to be critical determinants of biological activity. nih.govnih.gov For example, in some series, an optimal chain length for maximum activity is observed, with activity decreasing with either shorter or longer chains. nih.gov

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion [M+H]⁺ at m/z 364.3 (calculated for C₂₀H₃₁NO₃) .

How can conflicting solubility data for this compound be resolved?

Advanced Research Focus

Discrepancies in reported solubility (e.g., in ethanol vs. hexane) often arise from variations in:

- Crystallinity : Amorphous vs. crystalline forms, influenced by recrystallization solvents .

- Temperature : Solubility in nonpolar solvents (hexane) increases with temperature (ΔG ~ +15 kJ/mol) due to entropy-driven dissolution of the alkyl chain .

Resolution Strategy :

Perform differential scanning calorimetry (DSC) to identify polymorphic forms.

Use Hansen solubility parameters (δD, δP, δH) to model solvent compatibility .

What safety protocols are essential when handling this compound?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods with >0.5 m/s airflow to mitigate inhalation risks (TLV: 1 mg/m³) .

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste (EPA Class D) .

How does the nitro group impact the compound’s stability under UV light or thermal stress?

Q. Advanced Research Focus

- Photodegradation : The nitro group acts as a chromophore, absorbing UV light (λmax ~310 nm), leading to radical formation and decomposition. Use amber glassware and store at –20°C in the dark .

- Thermal Stability : DSC studies show decomposition onset at 180°C, with exothermic peaks indicating nitro group reduction or ring fragmentation .

Mitigation : Add antioxidants (e.g., BHT) to suppress radical pathways during long-term storage .

What strategies optimize the compound’s biological activity in membrane-targeted studies?

Advanced Research Focus

The tetradecyloxy chain enhances lipid bilayer integration, making it useful for:

- Membrane Probes : Label with fluorescent tags (e.g., dansyl chloride) to track localization via confocal microscopy .

- Drug Delivery : Formulate liposomes with this compound to study nitroreductase-triggered release in hypoxic cells .

Validation : Use Langmuir-Blodgett troughs to measure monolayer penetration dynamics .

How can conflicting melting point data (e.g., 97°C vs. 108°C) be reconciled?

Basic Research Focus

Discrepancies often stem from:

- Impurities : Trace solvents (DMF, ethyl acetate) lower observed melting points. Recrystallize from anhydrous ethanol .

- Polymorphism : Characterize crystalline forms via XRD and correlate with DSC thermograms .

Standardization : Report melting points with heating rates (1°C/min) and sample preparation details .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.